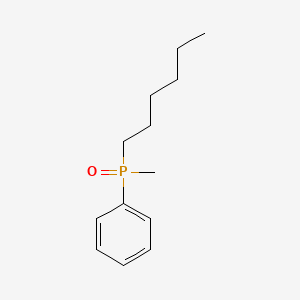
(E)-1-tert-Butyl-2-(3-methyl-1-phenylbutan-2-yl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-tert-Butyl-2-(3-methyl-1-phenylbutan-2-yl)diazene is an organic compound that belongs to the class of diazenes Diazenes are characterized by the presence of a nitrogen-nitrogen double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-tert-Butyl-2-(3-methyl-1-phenylbutan-2-yl)diazene typically involves the reaction of appropriate precursors under controlled conditions. One possible synthetic route could involve the reaction of a tert-butyl hydrazine with a phenyl-substituted butanone in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, would need to be optimized to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require the use of larger reaction vessels, continuous flow reactors, and efficient purification techniques to ensure the consistent production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-tert-Butyl-2-(3-methyl-1-phenylbutan-2-yl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the diazene group to amines or other reduced forms.
Substitution: The tert-butyl and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield nitroso or nitro compounds, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic applications.
Industry: The compound might be used in the production of specialty chemicals, polymers, and materials.
Mecanismo De Acción
The mechanism by which (E)-1-tert-Butyl-2-(3-methyl-1-phenylbutan-2-yl)diazene exerts its effects depends on its interaction with molecular targets. The diazene group can participate in redox reactions, influencing cellular processes and pathways. The specific molecular targets and pathways involved would require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: A well-known diazene compound with applications in molecular switches and photoresponsive materials.
Di-tert-butyl diazene: Another diazene with similar structural features but different substituents.
Phenylbutanone derivatives: Compounds with similar phenyl-substituted butane chains but different functional groups.
Uniqueness
(E)-1-tert-Butyl-2-(3-methyl-1-phenylbutan-2-yl)diazene is unique due to its specific combination of tert-butyl and phenyl-substituted butane chain, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications and research studies.
Propiedades
Número CAS |
88630-94-8 |
|---|---|
Fórmula molecular |
C15H24N2 |
Peso molecular |
232.36 g/mol |
Nombre IUPAC |
tert-butyl-(3-methyl-1-phenylbutan-2-yl)diazene |
InChI |
InChI=1S/C15H24N2/c1-12(2)14(16-17-15(3,4)5)11-13-9-7-6-8-10-13/h6-10,12,14H,11H2,1-5H3 |
Clave InChI |
RENBOPUDBGNOTK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CC1=CC=CC=C1)N=NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


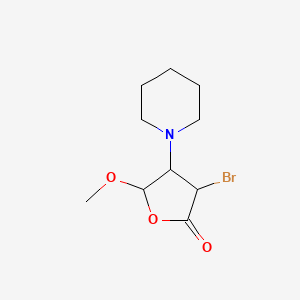
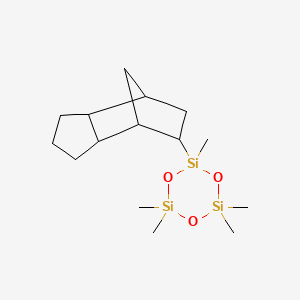

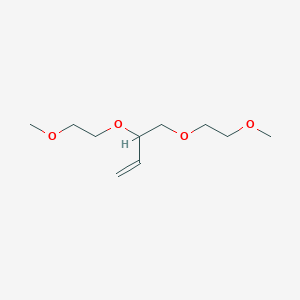
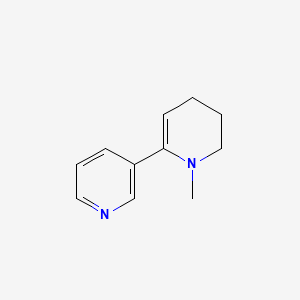
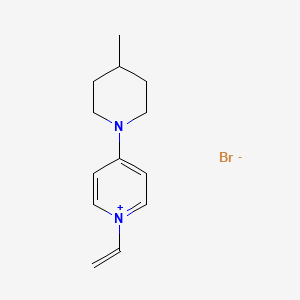
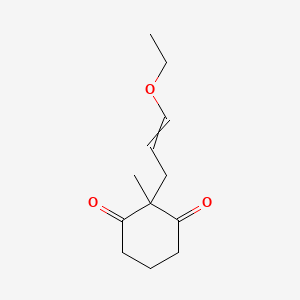
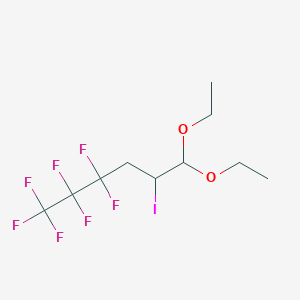


![1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidin-2(1H)-one]](/img/structure/B14391301.png)
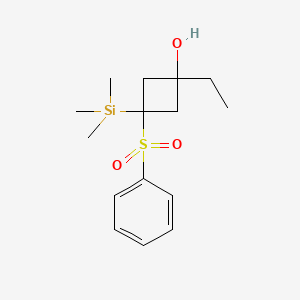
![1,4-Dioxaspiro[4.11]hexadecan-6-one](/img/structure/B14391310.png)
